molecular formula C25H29FN2O4 B5334487 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5334487
M. Wt: 440.5 g/mol
InChI Key: IOOKBSIHFWRDKN-XTQSDGFTSA-N
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Description

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, a fluorophenyl group, and a propoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the fluorophenyl group and the propoxybenzoyl moiety. Common reagents used in these reactions include dimethylaminoethanol, fluorobenzene, and propoxybenzoyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(diethylamino)ethyl]-5-(4-dimethylaminophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O4/c1-5-14-32-20-11-8-18(15-16(20)2)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(3)4)25(31)24(21)30/h6-11,15,22,29H,5,12-14H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKBSIHFWRDKN-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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